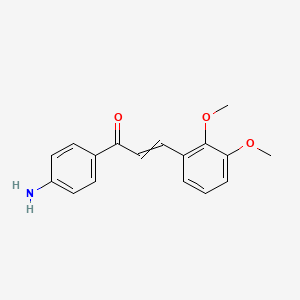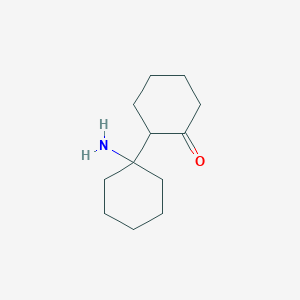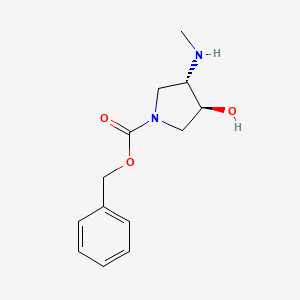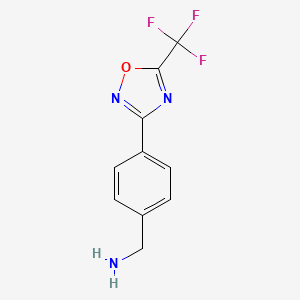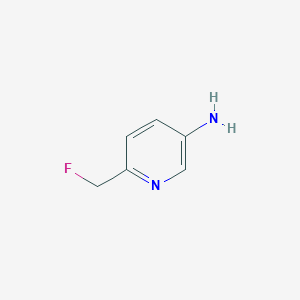![molecular formula C12H13NO4 B11727833 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-ensäure ist eine organische Verbindung mit der Summenformel C12H13NO4 und einem Molekulargewicht von 235,24 g/mol . Sie zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe, einer Carbamoylgruppe und einer Prop-2-ensäureeinheit aus. Diese Verbindung wird hauptsächlich in Forschung und Entwicklung eingesetzt, insbesondere in den Bereichen Chemie und Pharmazeutika .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-ensäure beinhaltet typischerweise die Reaktion von 4-Methoxybenzylamin mit Acryloylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, ist es wahrscheinlich, dass ähnliche Synthesewege für industrielle Zwecke hochskaliert werden. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren, während gleichzeitig die Kosten und Umweltbelastung minimiert werden.
Chemische Reaktionsanalyse
Reaktionstypen
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.
Reduktion: Die Carbamoylgruppe kann zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise würde die Oxidation der Methoxygruppe ein Hydroxyl-Derivat ergeben, während die Reduktion der Carbamoylgruppe ein Amin-Derivat erzeugen würde .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbamoyl group would produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-ensäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es kann verwendet werden, um die Auswirkungen verschiedener funktioneller Gruppen auf die biologische Aktivität zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-ensäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methoxyphenylgruppe kann mit aromatischen Resten in Proteinen interagieren, während die Carbamoylgruppe Wasserstoffbrückenbindungen mit Aminosäureseitenketten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und so zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3-Hydroxy-4-methoxyphenyl)prop-2-ensäure:
3-(4-Hydroxy-3-methoxyphenyl)prop-2-ensäure: Eine weitere ähnliche Verbindung mit einer Hydroxylgruppe anstelle einer Methoxygruppe, die zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-ensäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Ihre Methoxyphenylgruppe, Carbamoylgruppe und Prop-2-ensäureeinheit machen sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
WPUCZNLYVFBPAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


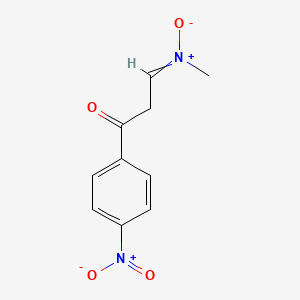
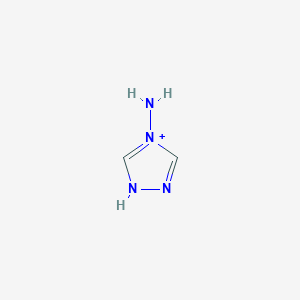
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
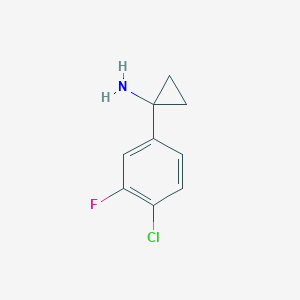
![Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate](/img/structure/B11727786.png)
